molecular formula C14H15ClN2O2S B2864068 1-(2-Chlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea CAS No. 1448054-09-8

1-(2-Chlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea

Cat. No. B2864068
CAS RN: 1448054-09-8
M. Wt: 310.8
InChI Key: ABSKTKWHYYZMMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea, also known as D4476, is a potent and selective inhibitor of casein kinase 1 (CK1), a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cell division, DNA repair, and circadian rhythm regulation. D4476 has been extensively studied for its potential applications in scientific research, particularly in cancer, neurodegenerative diseases, and circadian rhythm disorders.

Scientific Research Applications

Corrosion Inhibition

One application of urea derivatives, such as 1-(2-Chlorophenyl)-3-(2-methoxy-2-(thiophen-3-yl)ethyl)urea, is in corrosion inhibition. A study by Bahrami and Hosseini (2012) explored the inhibition effect of similar compounds on mild steel corrosion in hydrochloric acid solutions. They found these compounds to be efficient inhibitors, acting as mixed-type inhibitors and forming an adsorbed film on the steel surface (Bahrami & Hosseini, 2012).

Herbicide and Pesticide Degradation

Compounds with a similar chemical structure have been studied for their role in the degradation of herbicides and pesticides. Katz and Strusz (1968) investigated the degradation of maloran, a herbicide, and its metabolites in soils. Their research indicates the potential of urea derivatives in environmental applications related to agriculture (Katz & Strusz, 1968).

Synthesis and Antioxidant Activity

A study by Reddy et al. (2015) focused on synthesizing urea derivatives with thiazole moieties and investigating their antioxidant activities. The compounds containing selenourea functionality showed potent antioxidant activity, suggesting their potential in therapeutic applications (Reddy et al., 2015).

Biological Activity in Plant Growth Regulation

Urea derivatives have been examined for their biological activity, particularly in plant growth regulation. Song Xin-jian, Gong Xian-sheng, and W. Sheng (2006) synthesized novel derivatives of ureas and found them to have good activity as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).

Photodegradation and Hydrolysis of Pesticides

Research by Gatidou and Iatrou (2011) on the photodegradation and hydrolysis of substituted urea herbicides in water highlights another application area. Their study provides insights into the environmental behavior of these compounds (Gatidou & Iatrou, 2011).

properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-methoxy-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2S/c1-19-13(10-6-7-20-9-10)8-16-14(18)17-12-5-3-2-4-11(12)15/h2-7,9,13H,8H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSKTKWHYYZMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)NC1=CC=CC=C1Cl)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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